molecular formula C11H18N2S B7870491 N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine

N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine

Cat. No.: B7870491
M. Wt: 210.34 g/mol
InChI Key: LUHAWPSICSUFLP-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine is an organic compound characterized by the presence of a methyl group, a benzyl group substituted with a methylsulfanyl group, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available ethane-1,2-diamine and 4-methylsulfanyl-benzyl chloride.

    Alkylation Reaction: Ethane-1,2-diamine is reacted with 4-methylsulfanyl-benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Methylation: The intermediate product is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the final compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzyl derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its application:

    Molecular Targets: In biological systems, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

  • N1-Methyl-N1-(4-methylsulfanyl-phenyl)-ethane-1,2-diamine: Similar structure but with a phenyl group instead of a benzyl group.
  • N1-Methyl-N1-(4-methylsulfanyl-benzyl)-propane-1,3-diamine: Similar structure but with a propane-1,3-diamine backbone.

Uniqueness: N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine is unique due to the specific positioning of the methylsulfanyl group on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-methyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHAWPSICSUFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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